molecular formula C19H20N2O2 B2479624 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide CAS No. 852137-19-0

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide

Cat. No.: B2479624
CAS No.: 852137-19-0
M. Wt: 308.381
InChI Key: LUJRGHLPIGTTJP-UHFFFAOYSA-N
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Description

N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide is a synthetic benzamide derivative designed for research applications. This compound features a substituted indole core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The molecular scaffold incorporates a 1,2-dimethyl-1H-indole moiety linked via a methylene group to a 3-methoxybenzamide function. Researchers can explore this compound as a building block or a key intermediate in the synthesis of more complex molecules. Its structural similarity to other documented research compounds, such as the closely related 3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide (CAS 852137-37-2) and 3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-methoxybenzamide , suggests potential utility in structure-activity relationship (SAR) studies. These analogues indicate that this chemical class is investigated for its physicochemical properties and potential interactions with biological systems. The specific research applications and mechanism of action for this compound are subject to ongoing investigation and are dependent on the researcher's experimental design. Warning: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-9-16-10-14(7-8-18(16)21(13)2)12-20-19(22)15-5-4-6-17(11-15)23-3/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJRGHLPIGTTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 3-Methoxybenzamide Derivatives

The 3-methoxybenzamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Substituent/Modification Biological Target/Activity Key Findings Reference
N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide 1,2-Dimethylindole methylene-linked Kinase inhibition, CNS targets (hypothetical) Structural uniqueness may enhance lipophilicity and CNS penetration.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H bond functionalization Demonstrated utility in synthetic chemistry; lacks indole’s aromatic stacking.
N-(1,3-Benzodioxol-5-yl)-3-methoxybenzamide Benzodioxol substituent Nuclear receptor TLX ligands Reduced steric bulk compared to dimethylindole; moderate receptor affinity.
VU6012962 (7d) Triazole-phenyl-CF3O group mGlu7 negative allosteric modulation High CNS penetration; 3-methoxybenzamide aids pharmacokinetics.
Compound 95 (TLK2 inhibitor) Imidazole-oxoindole linkage Tousled-like kinase 2 (TLK2) inhibition Indole derivatives show improved kinase selectivity; methoxy enhances solubility.
3-Methoxybenzamide (3-MBO) Unsubstituted benzamide FtsZ bacterial cell division protein Antibacterial activity reversed by FtsZ mutations; simpler structure.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 3-methoxy group improves aqueous solubility relative to unsubstituted benzamides, as seen in (quinazolinone benzamides) .

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an indole moiety linked to a methoxybenzamide group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole ring can bind to various molecular targets, potentially inhibiting certain kinases or interacting with DNA. This interaction may lead to modulation of cellular pathways involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer and leukemia cells. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antiviral Properties

The compound has also shown potential antiviral activity. Studies suggest that it may inhibit viral replication by interfering with the viral life cycle at multiple stages. This property makes it a candidate for further investigation as an antiviral therapeutic agent.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in preclinical models. It may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting its potential use in treating inflammatory diseases.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyCell LineActivity ObservedMechanism
1MCF-7 (breast cancer)Induced apoptosisCell cycle arrest
2CCRF-CEM (leukemia)Inhibited proliferationModulation of apoptosis
3HCV-infected cellsReduced viral loadInterference with viral replication

These studies highlight the compound's multifaceted biological activities and underscore its potential as a lead compound in drug development.

Comparative Analysis

When compared to similar compounds, such as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-phenylacetamide, this compound exhibits enhanced potency due to the methoxybenzamide substitution. This modification appears to improve binding affinity for biological targets.

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